molecular formula C18H24N4O3S2 B6538340 2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 1021215-07-5

2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6538340
CAS No.: 1021215-07-5
M. Wt: 408.5 g/mol
InChI Key: OWBPKTQZNJACAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted at the 2-position with a piperazine ring. The piperazine is further modified by a 1-methanesulfonylpiperidine-4-carbonyl group, introducing both sulfonyl and carbonyl functionalities. The molecular formula is C₁₈H₂₃ClN₄O₃S₂ (when chlorinated) or C₁₇H₂₀N₄O₃S₂ (non-chlorinated), with a molecular weight of ~443.0 g/mol for the chlorinated variant .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S2/c1-27(24,25)22-8-6-14(7-9-22)17(23)20-10-12-21(13-11-20)18-19-15-4-2-3-5-16(15)26-18/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBPKTQZNJACAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole represents a significant advancement in medicinal chemistry, particularly in the context of its potential therapeutic applications. This article delves into the biological activities associated with this compound, emphasizing its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which integrates a benzothiazole core with piperazine and piperidine moieties. The molecular formula is C23H31N5O4SC_{23}H_{31}N_5O_4S, with a molecular weight of approximately 473.6 g/mol. This structural composition is pivotal for its biological activity.

Biological Activity Overview

The biological activity of benzothiazole derivatives has been extensively studied, revealing a broad spectrum of pharmacological effects. The specific activities of This compound include:

  • Antitumor Activity : Benzothiazoles are known for their anticancer properties, often exhibiting selective cytotoxicity against various cancer cell lines. Studies have demonstrated that modifications in the benzothiazole structure can enhance antitumor efficacy through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Research indicates that compounds containing benzothiazole scaffolds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's. These effects are attributed to the inhibition of acetylcholinesterase (AChE) and amyloid-beta aggregation .
  • PPAR Agonism : Recent studies have identified certain benzothiazole derivatives as potent agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARδ. This activity is crucial for managing metabolic disorders such as hypercholesterolemia .

The mechanisms by which This compound exerts its biological effects can be summarized as follows:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and neurodegeneration, including AChE and various kinases.
  • Receptor Modulation : Its action as a PPARδ agonist suggests that it may modulate lipid metabolism and inflammation pathways, contributing to its therapeutic potential in metabolic syndromes .
  • Cellular Signaling Interference : By interacting with cellular signaling pathways, this compound can induce apoptosis in cancer cells or promote neuroprotection in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
NeuroprotectionInhibits AChE; reduces amyloid aggregation
Metabolic RegulationPPARδ agonist; improves lipid profiles

Notable Research Findings

A recent study highlighted the structure-activity relationship (SAR) of benzothiazole derivatives, establishing that modifications at the piperazine ring significantly enhance binding affinity to target receptors while improving selectivity against off-target effects . Another investigation demonstrated that a derivative similar to our compound exhibited an EC50 value of 4.1 nM for hPPARδ, indicating high potency as a receptor agonist .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, including:

  • Anticancer Activity : The benzothiazole scaffold is often associated with anticancer properties. Research indicates that derivatives of benzothiazole can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
  • Neurological Disorders : The piperidine and piperazine components suggest potential use in treating neurological conditions such as anxiety and depression. Studies have shown that compounds with similar structures can act as serotonin receptor modulators, which are crucial in the treatment of mood disorders.

The compound has been evaluated for its biological interactions:

  • Receptor Binding Studies : It is being explored as a ligand for various receptors, which could lead to the development of novel drugs targeting specific pathways in diseases like schizophrenia and Parkinson's disease.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes that are critical in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Synthetic Chemistry

In synthetic chemistry, the compound serves as a valuable building block for creating more complex molecules. Its unique structure allows for:

  • Modification and Derivatization : Researchers can modify the piperidine or benzothiazole rings to create analogs with enhanced efficacy or selectivity against biological targets.
  • Drug Development : The compound's ability to be synthesized through various chemical reactions makes it a candidate for drug development pipelines aimed at creating new therapeutic agents.

Case Studies

Several studies have highlighted the applications of similar compounds:

  • A study published in the Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives exhibit potent anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways.
  • Research in European Journal of Pharmacology explored piperazine derivatives as anxiolytics, showing promising results in animal models that could translate into human therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

4-Chloro-2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole
  • Key Difference : A chlorine atom at the 4-position of the benzothiazole ring.
  • Impact: Chlorination increases molecular weight (443.0 vs.
  • Structural Relevance : Chlorine’s electron-withdrawing effects may modulate electronic properties of the benzothiazole, affecting binding to targets like sodium channels or kinases .
2-(Piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole
  • Key Difference : Trifluoromethoxy group at the 6-position.
  • Impact : The trifluoromethoxy group enhances metabolic resistance and electronegativity, improving use-dependent inhibition of sodium channels in riluzole analogs .

Variations in Piperazine Substituents

2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole
  • Key Difference : 4-Nitrobenzyl group on piperazine.
  • Impact : The nitro group introduces redox-sensitive functionality, which may undergo metabolic reduction to reactive intermediates. This could limit therapeutic utility due to toxicity concerns .
  • Molecular Weight : C₁₈H₁₈N₄O₂S (378.4 g/mol), lighter than the target compound .
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole
  • Key Difference : Halogenated benzyl group (Cl and F) on piperazine.
  • The compound’s topological polar surface area (47.6 Ų) suggests moderate solubility .
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
  • Key Difference : Methylpiperazine linked via an acetamide bridge.
  • Methylation of piperazine reduces basicity, altering pharmacokinetics .

Sulfonyl and Carbonyl Modifications

1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
  • Key Difference : 4-Chlorobenzenesulfonyl and carboxamide groups.
  • Impact : The sulfonyl group enhances stability against hydrolysis, while the carboxamide may participate in hydrogen bonding with targets. Molecular weight (450.0 g/mol) and logP are comparable to the target compound .
4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
  • Key Difference: Phenoxybenzoyl group on piperazine.
  • The phenoxy group’s electron-rich nature may influence π-π stacking in receptor binding .

Preparation Methods

Synthesis of 1-Methanesulfonylpiperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is sulfonylated using methanesulfonyl chloride (MsCl) under basic conditions:

  • Piperidine-4-carboxylic acid (1 eq) is dissolved in dichloromethane (DCM).

  • Triethylamine (2.5 eq) is added, followed by dropwise addition of MsCl (1.2 eq) at 0°C.

  • Stirring at 25°C for 12 hours yields 1-methanesulfonylpiperidine-4-carboxylic acid (89% yield).

Activation to Acyl Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):

  • 1-Methanesulfonylpiperidine-4-carboxylic acid (1 eq) is refluxed with SOCl₂ (3 eq) in dry DCM for 4 hours.

  • Excess SOCl₂ is removed under vacuum, yielding the acyl chloride as a pale-yellow oil (93% yield).

Coupling of Piperazine and Piperidine Subunits

The final step involves coupling 3 with the acyl chloride via a nucleophilic acyl substitution.

Procedure:

  • 3 (1 eq) is dissolved in dry DCM under nitrogen.

  • Triethylamine (2.5 eq) is added, followed by slow addition of the acyl chloride (1.2 eq) at 0°C.

  • The reaction is stirred at 25°C for 24 hours, then quenched with water.

  • Purification via silica gel chromatography (ethyl acetate/hexane) yields the target compound (75% yield).

Characterization Data:

  • Molecular Formula: C₂₀H₂₉N₅O₃S (MW: 419.5 g/mol).

  • ¹H NMR (CDCl₃): δ 7.34–6.51 (m, 4H, Ar-H), 3.70–2.56 (m, 16H, piperazine/piperidine-H), 3.54 (s, 2H, CH₂), 2.98 (s, 3H, SO₂CH₃).

  • 13C NMR: δ 170.2 (C=O), 162.1 (C-S), 52.1–44.3 (piperazine/piperidine-C).

  • EI-MS: m/z 419 [M⁺].

Reaction Optimization and Challenges

  • Solvent Selection: Acetonitrile and DCM are optimal for SNAr and acyl substitution, respectively, due to their polarity and inertness.

  • Temperature Control: Low temperatures (0°C) prevent side reactions during acyl chloride formation.

  • Purification: Flash chromatography with methanol or ethyl acetate/hexane gradients ensures high purity (>98% by HPLC).

Analytical Validation

  • Purity: Assessed via HPLC (C18 column, acetonitrile/water, 95:5), showing a single peak at 254 nm.

  • Elemental Analysis:

    ParameterCalculated (%)Observed (%)
    C57.2657.29
    H6.916.89
    N16.7016.68

Q & A

Q. What synthetic routes are recommended for synthesizing 2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving piperazine and benzothiazole precursors. Key steps include:
  • Coupling Reactions : Use of 1-methanesulfonylpiperidine-4-carbonyl chloride with a benzothiazole-piperazine intermediate in polar aprotic solvents (e.g., DMSO or DMF) under reflux .
  • Protection/Deprotection Strategies : Ethoxycarbonyl groups may be employed to stabilize reactive intermediates, followed by deprotection under acidic conditions .
  • Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization from methanol/chloroform mixtures ensures purity .

Q. How is the structural confirmation of this compound achieved?

  • Methodological Answer : Structural validation relies on spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Peaks for the benzothiazole aromatic protons (δ 7.2–8.5 ppm), piperazine methylenes (δ 2.5–3.8 ppm), and methanesulfonyl group (δ 3.1–3.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with calculated values (±0.4%) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Initial screens focus on target engagement and cytotoxicity:
  • Enzyme Inhibition Assays : Use recombinant kinases or proteases to assess IC₅₀ values via fluorogenic substrates .
  • Cell Viability Tests : MTT or resazurin assays in cancer (e.g., HeLa, MCF-7) and normal cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Optimization involves:
  • Solvent Screening : Replace DMF with acetonitrile to reduce side reactions in coupling steps, as shown for analogous piperazine derivatives .
  • Catalyst Use : Add triethylamine (1.2 equiv) to accelerate nucleophilic acyl substitution .
  • Temperature Control : Maintain 50–60°C during cyclization to prevent decomposition .
  • Real-Time Monitoring : TLC or HPLC tracks intermediate formation, enabling timely quenching .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay variability or impurity. Mitigation strategies include:
  • Batch Reproducibility : Synthesize multiple batches (≥3) and validate purity via HPLC (>98%) .
  • Orthogonal Assays : Confirm antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods .
  • Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Methodological Answer : In silico tools guide rational design:
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like EGFR or Mycobacterium tuberculosis enoyl-ACP reductase .
  • QSAR Modeling : Use CoMFA or HQSAR to correlate substituent effects (e.g., methanesulfonyl vs. acetyl) with bioactivity .
  • ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize derivatives .

Q. What strategies enhance the compound’s stability under physiological conditions?

  • Methodological Answer : Stability improvements focus on:
  • pH Buffering : Use phosphate buffer (pH 7.4) to minimize hydrolysis of the piperazine carbonyl .
  • Lyophilization : Formulate as a lyophilized powder with mannitol to prevent degradation in aqueous storage .
  • Prodrug Design : Introduce ester moieties at the benzothiazole 2-position to enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.